1-(2-Chlorophenyl)cyclopropanecarboxylic acid
Overview
Description
Preparation Methods
The synthesis of AMI-193 involves several steps, starting with the preparation of the core triazaspirodecane structure. The synthetic route typically includes the following steps:
Formation of the triazaspirodecane core: This involves the reaction of a suitable amine with a ketone to form the spirocyclic structure.
Introduction of the phenyl and fluorophenoxy groups: These groups are introduced through nucleophilic substitution reactions, using appropriate reagents and conditions.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Chemical Reactions Analysis
AMI-193 undergoes several types of chemical reactions, including:
Oxidation: AMI-193 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: AMI-193 can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a research tool to study the interactions of serotonin and dopamine receptors.
Biology: AMI-193 is used to investigate the role of neurotransmitter systems in various biological processes.
Medicine: The compound has potential therapeutic applications in the treatment of psychiatric disorders, particularly schizophrenia and other psychotic conditions.
Industry: AMI-193 is used in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
AMI-193 exerts its effects by selectively antagonizing the serotonin 2A receptor and the dopamine D2 receptor. These receptors are involved in the regulation of mood, cognition, and behavior. By blocking these receptors, AMI-193 modulates the activity of neurotransmitters like serotonin and dopamine, leading to its antipsychotic effects. The compound also has a high selectivity for the serotonin 2A receptor over the serotonin 2C receptor, which contributes to its unique pharmacological profile .
Comparison with Similar Compounds
AMI-193 is similar to other compounds that target serotonin and dopamine receptors, such as:
Spiperone: Like AMI-193, spiperone is a potent antagonist of the serotonin 2A receptor and the dopamine D2 receptor. AMI-193 has a higher selectivity for the serotonin 2A receptor.
Risperidone: This compound also targets serotonin and dopamine receptors but has a broader spectrum of activity compared to AMI-193.
Haloperidol: Another antipsychotic that targets dopamine receptors, but with less selectivity for serotonin receptors compared to AMI-193
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODFVANRHMDSSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629956 | |
Record name | 1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122143-19-5 | |
Record name | 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122143-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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